(5-Ethyl-2-methyl-phenyl)-acetic acid
Description
(5-Ethyl-2-methyl-phenyl)-acetic acid is a substituted phenylacetic acid derivative characterized by a benzene ring with ethyl (–CH₂CH₃) and methyl (–CH₃) groups at the 5- and 2-positions, respectively, attached to an acetic acid (–CH₂COOH) moiety.
The synthesis of such compounds typically involves aromatic alkylation, esterification, or condensation reactions. For example, details steps like methylation using diazomethane and Knoevenagel condensation, which could be adapted for synthesizing this compound via Friedel-Crafts alkylation or ester hydrolysis .
Properties
IUPAC Name |
2-(5-ethyl-2-methylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-9-5-4-8(2)10(6-9)7-11(12)13/h4-6H,3,7H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKHSDYMMYWDRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-2-methyl-phenyl)-acetic acid can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 5-ethyl-2-methylbenzene (ethyl-m-xylene) with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
[ \text{C}8\text{H}{10} + \text{ClCH}2\text{COOH} \xrightarrow{\text{AlCl}3} \text{C}{11}\text{H}{14}\text{O}_2 + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: (5-Ethyl-2-methyl-phenyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. For example, nitration with nitric acid and sulfuric acid can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols
Substitution: Formation of nitro derivatives or other substituted phenylacetic acids
Scientific Research Applications
(5-Ethyl-2-methyl-phenyl)-acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of (5-Ethyl-2-methyl-phenyl)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
(5-Ethyl-2-methyl-phenyl)-acetic acid belongs to a broader class of substituted phenylacetic acids. Below is a comparison with structurally related compounds:
Physicochemical Properties
- Acidity : The ethyl and methyl groups in this compound are electron-donating, reducing the acidity of the acetic acid group compared to unsubstituted acetic acid (pKa ~4.76) . Trifluoroacetic acid (pKa ~0.23), with electron-withdrawing fluorine atoms, is far more acidic .
- Solubility : Hydrophobic substituents (ethyl, methyl) decrease water solubility but enhance solubility in organic solvents like dichloromethane or ethyl acetate, similar to Ethyl 2-phenylacetoacetate .
- Synthesis: Unlike the Knoevenagel condensation used for nitropropyl derivatives in , the target compound may require regioselective alkylation to position the ethyl and methyl groups .
Reactivity
- Electron-donating substituents stabilize the aromatic ring, making electrophilic substitution (e.g., nitration) less favorable compared to unsubstituted phenylacetic acids.
- The acetic acid group allows for esterification or amidation, similar to reactions described in and .
Data Tables
Table 1: Key Physical Properties of Selected Compounds
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